molecular formula C12H20O4 B579759 Diethyl trans-1,2-Cyclohexanedicarboxylate CAS No. 17351-22-3

Diethyl trans-1,2-Cyclohexanedicarboxylate

Cat. No. B579759
CAS RN: 17351-22-3
M. Wt: 228.288
InChI Key: ZTUZDYWYNQDJKR-NXEZZACHSA-N
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Description

Diethyl trans-1,2-Cyclohexanedicarboxylate is a chemical compound with the molecular formula C12H20O4 . It is a colorless to almost colorless clear liquid . It belongs to the class of 6-Membered Carbocyclic Compounds, specifically 1,2-Disubstituted Cyclohexanes .


Synthesis Analysis

While specific synthesis methods for Diethyl trans-1,2-Cyclohexanedicarboxylate were not found in the search results, related compounds have been synthesized through various methods. For instance, Diethyl trans-1,2-cyclopropanedicarboxylate was obtained from the reaction of bis (acetonitrile) bis (diethyl fumarate)cobalt (0) with dibromomethane .


Molecular Structure Analysis

The molecular structure of Diethyl trans-1,2-Cyclohexanedicarboxylate contains a total of 36 bonds, including 16 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, and 1 six-membered ring . It also contains 2 ester groups (aliphatic) .


Physical And Chemical Properties Analysis

Diethyl trans-1,2-Cyclohexanedicarboxylate has a molecular weight of 228.29 . It is a liquid at 20 degrees Celsius . Its boiling point is 104 °C at 1.1 mmHg , and it has a specific gravity of 1.04 at 20/20 . The refractive index of the compound is 1.45 .

Scientific Research Applications

  • Chemical Synthesis and Optimization : Diethyl trans-1,2-Cyclohexanedicarboxylate is used in chemical synthesis processes. For example, it serves as a building block in the Tandem Oxidation Procedure using MnO2 oxidation-stabilized phosphorane trapping (Taylor, Campbell, & McAllister, 2008). Moreover, it is involved in the optimization of synthetic processes, like the synthesis of (1R,2R) -(-) Trans-Cyclohexanedicarboxylic Acid (Yang Chang-a, 2013).

  • Properties and Conformations : The compound's optical rotatory properties and conformations have been extensively studied, particularly in comparison with other cyclic dicarboxylic acids (Overberger, Montaudo, Furuyama, & Goodman, 2007).

  • pH-Triggered Conformational Control : Diethyl trans-1,2-Cyclohexanedicarboxylate derivatives exhibit dramatic conformational changes under strong bases, which can be utilized for pH-induced conformational switching, a crucial aspect in various chemical processes (Samoshin et al., 1996).

  • Pharmaceutical Applications : The compound is used in the development of pharmaceuticals, like in the synthesis of novel ACE inhibitors (Turbanti et al., 1993) and the preparation of chelating agents like N-(2-Aminoethyl)-trans-1,2-diaminocyclohexane-N,N‘,N‘‘-pentaacetic Acid (Brechbiel et al., 1996).

  • Biocatalysis and Enzymatic Processes : It has been used in biocatalysis, particularly in enzyme-catalyzed hydrolysis, showing significant influence on the kinetic parameters and enantiomeric excess in such processes (Björkling et al., 2004).

Safety And Hazards

The safety data sheet for Diethyl trans-1,2-Cyclohexanedicarboxylate indicates that it should be handled with care . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It’s also noted that closed containers may explode from the heat of a fire .

properties

IUPAC Name

diethyl (1R,2R)-cyclohexane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h9-10H,3-8H2,1-2H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUZDYWYNQDJKR-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCC[C@H]1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659797
Record name Diethyl (1R,2R)-cyclohexane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (1R,2R)-cyclohexane-1,2-dicarboxylate

CAS RN

17351-22-3
Record name Diethyl (1R,2R)-cyclohexane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
4
Citations
J Wolinsky, M Senyek - The Journal of Organic Chemistry, 1968 - ACS Publications
Turning next to diethyl trans-l, 2-cyclohexanedi-carboxylate (X), it was observed that 1.5-2.5 equiv of the Grignard reagent gave a complicated mixture of unreacted íraras-diester X, vinyl …
Number of citations: 11 pubs.acs.org
RD SCHUETZ, LR CASWELL - The Journal of Organic Chemistry, 1962 - ACS Publications
The hydrogenation of the three xylenes on platinum oxide gave appreciable yields of irans-dimethylcyclohexanes in the order para> meta> ortho. The yield of trans isomers increased …
Number of citations: 16 pubs.acs.org
JWA Chang, DG Gorenstein - Tetrahedron, 1987 - Elsevier
Epimeric cyclic six-membered ring phosphonate phenyl esters, cis- and trans-2-phenoxy-2-oxo-trans-4,5-tetramethylene-l,2-oxaphosphorinané, 7a and 7b were synthesized and shown …
Number of citations: 22 www.sciencedirect.com
JWA Chang - 1986 - search.proquest.com
Ab initio molecular orbital calculations have been carried out on adducts of trihydroxy phosphine, P (OH)(, 3), and formaldehyde, H (, 2) C= O. Calculations differing in the conformation …
Number of citations: 2 search.proquest.com

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